molecular formula C16H10ClF3N2O B11516857 3-(2-Chloro-5-trifluoromethyl-phenyl)-2-methyl-3H-quinazolin-4-one

3-(2-Chloro-5-trifluoromethyl-phenyl)-2-methyl-3H-quinazolin-4-one

Cat. No.: B11516857
M. Wt: 338.71 g/mol
InChI Key: NZDFJFDLBZMFJW-UHFFFAOYSA-N
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Description

3-[2-Chloro-5-(trifluoromethyl)phenyl]-2-methyl-3,4-dihydroquinazolin-4-one is an organic compound that belongs to the class of quinazolinones This compound is characterized by the presence of a trifluoromethyl group, a chloro-substituted phenyl ring, and a dihydroquinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Chloro-5-(trifluoromethyl)phenyl]-2-methyl-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-5-(trifluoromethyl)aniline with 2-methyl-3,4-dihydroquinazolin-4-one under specific conditions. The reaction is often carried out in the presence of a suitable solvent, such as toluene, and a catalyst, such as anhydrous aluminum trichloride, at controlled temperatures .

Industrial Production Methods

For large-scale industrial production, the synthesis process is optimized to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled. Additionally, the use of environmentally friendly solvents and catalysts is preferred to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-[2-Chloro-5-(trifluoromethyl)phenyl]-2-methyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while reduction may produce fully reduced quinazolinone compounds .

Scientific Research Applications

3-[2-Chloro-5-(trifluoromethyl)phenyl]-2-methyl-3,4-dihydroquinazolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-Chloro-5-(trifluoromethyl)phenyl]-2-methyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act on thymidylate synthase, an enzyme involved in DNA synthesis, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate
  • 1-(3-Chloro-5-trifluoromethylphenyl)-2,2,2-trifluoroethanone
  • Trifluoromethyl ethers

Uniqueness

Compared to similar compounds, 3-[2-Chloro-5-(trifluoromethyl)phenyl]-2-methyl-3,4-dihydroquinazolin-4-one is unique due to its specific dihydroquinazolinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H10ClF3N2O

Molecular Weight

338.71 g/mol

IUPAC Name

3-[2-chloro-5-(trifluoromethyl)phenyl]-2-methylquinazolin-4-one

InChI

InChI=1S/C16H10ClF3N2O/c1-9-21-13-5-3-2-4-11(13)15(23)22(9)14-8-10(16(18,19)20)6-7-12(14)17/h2-8H,1H3

InChI Key

NZDFJFDLBZMFJW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=C(C=CC(=C3)C(F)(F)F)Cl

Origin of Product

United States

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